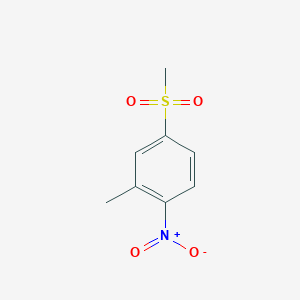

2-Methyl-4-(methylsulfonyl)-1-nitrobenzene

Description

2-Methyl-4-(methylsulfonyl)-1-nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with a nitro group (-NO₂) at position 1, a methyl group (-CH₃) at position 2, and a methylsulfonyl group (-SO₂CH₃) at position 2. Nitrobenzene derivatives are widely used in agrochemicals, pharmaceuticals, and organic synthesis due to their electron-withdrawing substituents, which influence reactivity and stability .

Properties

IUPAC Name |

2-methyl-4-methylsulfonyl-1-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-6-5-7(14(2,12)13)3-4-8(6)9(10)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEONDRKRXPDGTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(methylsulfonyl)-1-nitrobenzene typically involves nitration and sulfonylation reactions. One common method starts with the nitration of toluene to form 2-methyl-1-nitrobenzene. This intermediate is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of 2-Methyl-4-(methylsulfonyl)-1-nitrobenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(methylsulfonyl)-1-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The methylsulfonyl group can be reduced to a methylthiol group using reducing agents like lithium aluminum hydride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon catalyst.

Reduction: Lithium aluminum hydride, ethanol.

Substitution: Sodium methoxide, methanol.

Major Products Formed

Oxidation: 2-Methyl-4-(methylsulfonyl)-1-aminobenzene.

Reduction: 2-Methyl-4-(methylthiol)-1-nitrobenzene.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-(methylsulfonyl)-1-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(methylsulfonyl)-1-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methylsulfonyl group can also participate in reactions that modify the activity of enzymes and other proteins.

Comparison with Similar Compounds

Structural and Substituent Effects

The table below compares key structural features and substituent impacts:

Physicochemical Properties

- Solubility: The methylsulfonyl group (-SO₂CH₃) in the target compound increases polarity compared to benzylsulfanyl (-SCH₂C₆H₅) analogs, likely reducing solubility in nonpolar solvents but enhancing it in polar aprotic solvents like DMSO . The chloro-substituted derivative () exhibits lower solubility due to strong electron-withdrawing effects from -Cl and -NO₂ .

Stability :

Research Findings and Data

Reactivity Trends

- Electrophilic Aromatic Substitution (EAS): The target compound’s -NO₂ and -SO₂CH₃ groups deactivate the ring, directing incoming electrophiles to the less hindered position (e.g., para to -CH₃). In contrast, the chloro analog () shows slower EAS due to stronger deactivation .

Biological Activity

2-Methyl-4-(methylsulfonyl)-1-nitrobenzene (CAS No. 252561-99-2) is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C8H9N1O4S1

- Molecular Weight : 215.23 g/mol

- IUPAC Name : 2-Methyl-4-(methylsulfonyl)-1-nitrobenzene

Biological Activity Overview

The biological activity of 2-Methyl-4-(methylsulfonyl)-1-nitrobenzene has been investigated in various studies, revealing its potential as an anti-inflammatory and anticancer agent. Its activity is primarily attributed to the nitro group, which can undergo reduction to form reactive intermediates that interact with biological macromolecules.

- Nitro Group Reduction : The nitro group can be reduced to an amino group, leading to the formation of reactive species that may induce apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, thus reducing inflammation.

Case Studies and Experimental Data

Several studies have explored the biological effects of 2-Methyl-4-(methylsulfonyl)-1-nitrobenzene:

-

Anti-inflammatory Activity :

- In vitro experiments demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .

- A study involving animal models of inflammation showed a decrease in paw edema when treated with this compound, suggesting systemic anti-inflammatory effects.

-

Anticancer Properties :

- Research indicated that 2-Methyl-4-(methylsulfonyl)-1-nitrobenzene exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

- In vivo studies revealed that administration of the compound significantly inhibited tumor growth in xenograft models, further supporting its anticancer potential.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.